Phomopsin A
CAS No.: 64925-80-0
VCID: VC0016440
Molecular Formula: C36H45ClN6O12
Molecular Weight: 789.2 g/mol
* For research use only. Not for human or veterinary use.
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Description | Phomopsin A is a cyclic hexapeptide antibiotic that exhibits strong inhibitory properties against microtubule assembly . It is a mycotoxin produced by the fungus Diaporthe toxica, formerly known as Phomopsis leptostromiformis . This compound binds to tubulin at a site distinct from the colchicine binding site . Phomopsin A is hepatotoxic in all tested animal species at sufficient doses and has been shown to be hepatocarcinogenic in rats . Due to the severity of its toxicities, it is recommended that human and livestock exposures be kept as low as possible . While lupin seed is utilized in food and feed production, data on the presence of phomopsins in lupin-based products remains limited, which makes assessing dietary intake challenging . Other synonyms for Phomopsin A include Phomopsin and NSC 381839 . It is soluble in DMSO, ethanol, methanol, and DMF . Another similar compound is Colchicine, which also binds to tubulin and inhibits microtubule assembly, but at a different binding site than Phomopsin A . |
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CAS No. | 64925-80-0 |
Product Name | Phomopsin A |
Molecular Formula | C36H45ClN6O12 |
Molecular Weight | 789.2 g/mol |
IUPAC Name | (E)-2-[[(E)-2-[[(2S)-1-[(3R,4S,7S,10S,11S)-14-chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid |
Standard InChI | InChI=1S/C36H45ClN6O12/c1-8-17(5)25(32(50)39-20(35(53)54)15-23(44)45)41-30(48)21-11-10-12-43(21)34(52)29-36(6,9-2)55-22-14-18(13-19(37)28(22)47)27(46)26(38-7)33(51)40-24(16(3)4)31(49)42-29/h10-11,13-15,21,24,26-27,29,38,46-47H,3,8-9,12H2,1-2,4-7H3,(H,39,50)(H,40,51)(H,41,48)(H,42,49)(H,44,45)(H,53,54)/b20-15+,25-17+/t21-,24-,26-,27-,29+,36+/m0/s1 |
Standard InChIKey | FAFRRYBYQKPKSY-AJSRVUJESA-N |
SMILES | CCC(=C(C(=O)NC(=CC(=O)O)C(=O)O)NC(=O)C1C=CCN1C(=O)C2C(OC3=C(C(=CC(=C3)C(C(C(=O)NC(C(=O)N2)C(=C)C)NC)O)Cl)O)(C)CC)C |
Canonical SMILES | CCC(=C(C(=O)NC(=CC(=O)O)C(=O)O)NC(=O)C1C=CCN1C(=O)C2C(OC3=C(C(=CC(=C3)C(C(C(=O)NC(C(=O)N2)C(=C)C)NC)O)Cl)O)(C)CC)C |
Appearance | White solid |
Synonyms | (2E)-(βS)-3-chloro-β,5-dihydroxy-N-methyl-L-tyrosyl-3,4-didehydro-L-valyl-3-hydroxy-L-isoleucyl-3,4-didehydro-L-prolyl-(2E)-2,3-didehydroisoleucyl-2,3-didehydro-aspartic acid, cyclic (15→3)-ether |
Reference | Structure elucidation and absolute configuration of phomopsin A, a hexapeptide mycotoxin produced by phomopsis leptostromiformis. Culvenor C. C. J. et al. , Tetrahedron 1989, 45, 2351.Interaction of phomopsin A and related compounds with purified sheep brain tubulin. E. Lacey et al. , Biochem. Pharmacol. 1987, 36, 2133. Interaction of phomopsin A with normal and subtilisin-treated bovine brain tubulin. Chaudhuri AR and Ludueña R.F., J. Prot. Chem. 1997, 16, 99. |
PubChem Compound | 6438581 |
Last Modified | Apr 15 2024 |
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